L-Glutaminyl-L-prolyl-L-seryl-L-glutaminyl-L-prolylglycylglycyl-L-valine
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Overview
Description
L-Glutaminyl-L-prolyl-L-seryl-L-glutaminyl-L-prolylglycylglycyl-L-valine is a peptide compound composed of multiple amino acids. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-prolyl-L-seryl-L-glutaminyl-L-prolylglycylglycyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield. Additionally, techniques like high-performance liquid chromatography (HPLC) are used for purification.
Chemical Reactions Analysis
Types of Reactions
L-Glutaminyl-L-prolyl-L-seryl-L-glutaminyl-L-prolylglycylglycyl-L-valine can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide bonds, while reduction may lead to the formation of free thiols.
Scientific Research Applications
L-Glutaminyl-L-prolyl-L-seryl-L-glutaminyl-L-prolylglycylglycyl-L-valine has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for potential therapeutic applications, including drug development.
Industry: Utilized in the production of peptide-based products and materials.
Mechanism of Action
The mechanism of action of L-Glutaminyl-L-prolyl-L-seryl-L-glutaminyl-L-prolylglycylglycyl-L-valine involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, receptor binding, and signal transduction. The exact mechanism depends on the context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: Another peptide with similar amino acid composition.
L-Tyrosyl-L-glutaminyl-L-seryl-L-isoleucyl-L-arginyl-L-isoleucylglycyl-L-valyl-L-alanyl-L-prolyl-L-seryl-L-glutamine: A longer peptide with additional amino acids.
Uniqueness
L-Glutaminyl-L-prolyl-L-seryl-L-glutaminyl-L-prolylglycylglycyl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and applications.
Properties
CAS No. |
742068-40-2 |
---|---|
Molecular Formula |
C32H52N10O12 |
Molecular Weight |
768.8 g/mol |
IUPAC Name |
(2S)-2-[[2-[[2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2,5-diamino-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C32H52N10O12/c1-16(2)26(32(53)54)40-25(47)14-36-24(46)13-37-28(49)20-5-3-12-42(20)31(52)18(8-10-23(35)45)38-27(48)19(15-43)39-29(50)21-6-4-11-41(21)30(51)17(33)7-9-22(34)44/h16-21,26,43H,3-15,33H2,1-2H3,(H2,34,44)(H2,35,45)(H,36,46)(H,37,49)(H,38,48)(H,39,50)(H,40,47)(H,53,54)/t17-,18-,19-,20-,21-,26-/m0/s1 |
InChI Key |
HXPJQGJHIRAFSS-PFZXUFBWSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)N)N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CNC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CCC(=O)N)N |
Origin of Product |
United States |
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